

Technical Guide: Foundational Research on N-[(1-Isobutylpiperidin-4-yl)methyl]-N-methylamine

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Compound of Interest

Compound Name: 1-(1-Isobutylpiperidin-4-yl)-N-methylmethanamine

Cat. No.: B1289509

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Disclaimer: Foundational research specifically characterizing N-[(1-Isobutylpiperidin-4-yl)methyl]-N-methylamine is not readily available in published literature. This guide has been constructed based on established principles and methodologies for structurally similar N-substituted piperidine derivatives. The experimental data and pathways presented herein are representative and intended to serve as a foundational framework for researchers initiating studies on this specific compound.

Introduction

The piperidine scaffold is a highly privileged structure in medicinal chemistry, appearing in a wide array of clinically approved drugs and biologically active compounds.^[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an attractive core for targeting various biological receptors. This document outlines the foundational chemical synthesis, purification, characterization, and potential pharmacological relevance of N-[(1-Isobutylpiperidin-4-yl)methyl]-N-methylamine, a novel 4-aminomethylpiperidine derivative.

The structural motif of 4-aminomethylpiperidine is a key component in compounds with diverse biological activities.^{[2][3]} The N-isobutyl group on the piperidine nitrogen is expected to modulate lipophilicity and steric interactions with potential biological targets, while the N-methylaminomethyl side chain at the C4 position provides a key basic nitrogen center for polar

interactions. This guide provides a comprehensive overview of the essential protocols and theoretical considerations for researchers and drug development professionals.

Synthesis and Characterization

The synthesis of N-substituted piperidine derivatives is a well-established field in organic chemistry.^[4] A common and effective method for the synthesis of the target compound is a two-step process involving the reductive amination of a suitable piperidone precursor.^{[5][6][7]}

2.1 Proposed Synthetic Pathway

The synthesis of N-[(1-Isobutylpiperidin-4-yl)methyl]-N-methylamine can be efficiently achieved through a two-step sequence starting from 1-isobutylpiperidin-4-one. The first step involves a Wittig or Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group, followed by reduction of both the nitrile and the double bond. A more direct and common approach is reductive amination.

A plausible and efficient synthetic route involves the reductive amination of 1-isobutylpiperidine-4-carbaldehyde with N-methylamine. The aldehyde precursor can be synthesized from commercially available starting materials.

2.2 Experimental Protocols

2.2.1 Synthesis of 1-Isobutylpiperidine-4-carbaldehyde (Intermediate)

This protocol is a representative procedure and may require optimization.

- To a solution of 1-isobutylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise.
- Add a catalytic amount of N,N-dimethylformamide (DMF) and stir the reaction mixture at room temperature for 2 hours.
- The solvent and excess oxalyl chloride are removed under reduced pressure to yield the acid chloride.
- The crude acid chloride is dissolved in anhydrous THF and cooled to -78 °C.

- Lithium tri-tert-butoxyaluminum hydride (1.5 eq) is added portion-wise, and the reaction is stirred at -78 °C for 3 hours.
- The reaction is quenched by the slow addition of water and allowed to warm to room temperature.
- The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde.

2.2.2 Synthesis of N-[(1-Isobutyl)piperidin-4-yl)methyl]-N-methylamine (Target Compound)

This protocol outlines a typical reductive amination procedure.[\[8\]](#)

- To a solution of 1-isobutylpiperidine-4-carbaldehyde (1.0 eq) in methanol, add a solution of N-methylamine (2.0 eq, 40% in water) dropwise at 0 °C.
- Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
- Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
- Allow the reaction to warm to room temperature and stir for an additional 12 hours.
- The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.
- The aqueous layer is basified with 1M NaOH and extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give the crude product.

2.3 Purification and Characterization

The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane and methanol.

- Characterization: The structure and purity of the final compound are confirmed by standard analytical techniques.[\[9\]](#)[\[10\]](#)

- ^1H and ^{13}C NMR Spectroscopy: To confirm the chemical structure and identify the number and types of protons and carbons.
- Mass Spectrometry (MS): To determine the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Quantitative Data

The following tables provide representative data that could be expected from the synthesis and preliminary biological evaluation of the target compound.

Table 1: Representative Synthetic Reaction Data

Parameter	Value
Starting Material	1-isobutylpiperidine-4-carbaldehyde
Reagents	N-methylamine, Sodium Borohydride
Solvent	Methanol
Reaction Time	13 hours
Yield	75-85%
Purity (by HPLC)	>98%

Table 2: Representative Physicochemical Properties

Property	Predicted Value
Molecular Formula	C ₁₁ H ₂₄ N ₂
Molecular Weight	184.32 g/mol
pKa (most basic)	~10.5
LogP	~2.8

Table 3: Representative In Vitro Biological Activity (Hypothetical Target: 5-HT_{2A} Receptor)

Assay Type	Metric	Value (nM)
Receptor Binding	K _i	150
Functional Assay (Calcium Flux)	IC ₅₀	450

Potential Pharmacological Activity and Signaling Pathways

Many piperidine derivatives exhibit activity at G-protein coupled receptors (GPCRs).^{[11][12]} Given its structural features, N-[(1-Isobutylpiperidin-4-yl)methyl]-N-methylamine could potentially interact with various GPCRs, such as serotonin, dopamine, or histamine receptors.^{[13][14]}

4.1 Hypothesized Target: Serotonin 5-HT_{2A} Receptor

The 5-HT_{2A} receptor, a Gq/G11-coupled GPCR, is a plausible target for this class of compounds.^[13] Antagonism or agonism at this receptor can modulate a variety of physiological and pathological processes.

4.2 Gq/G11 Signaling Pathway

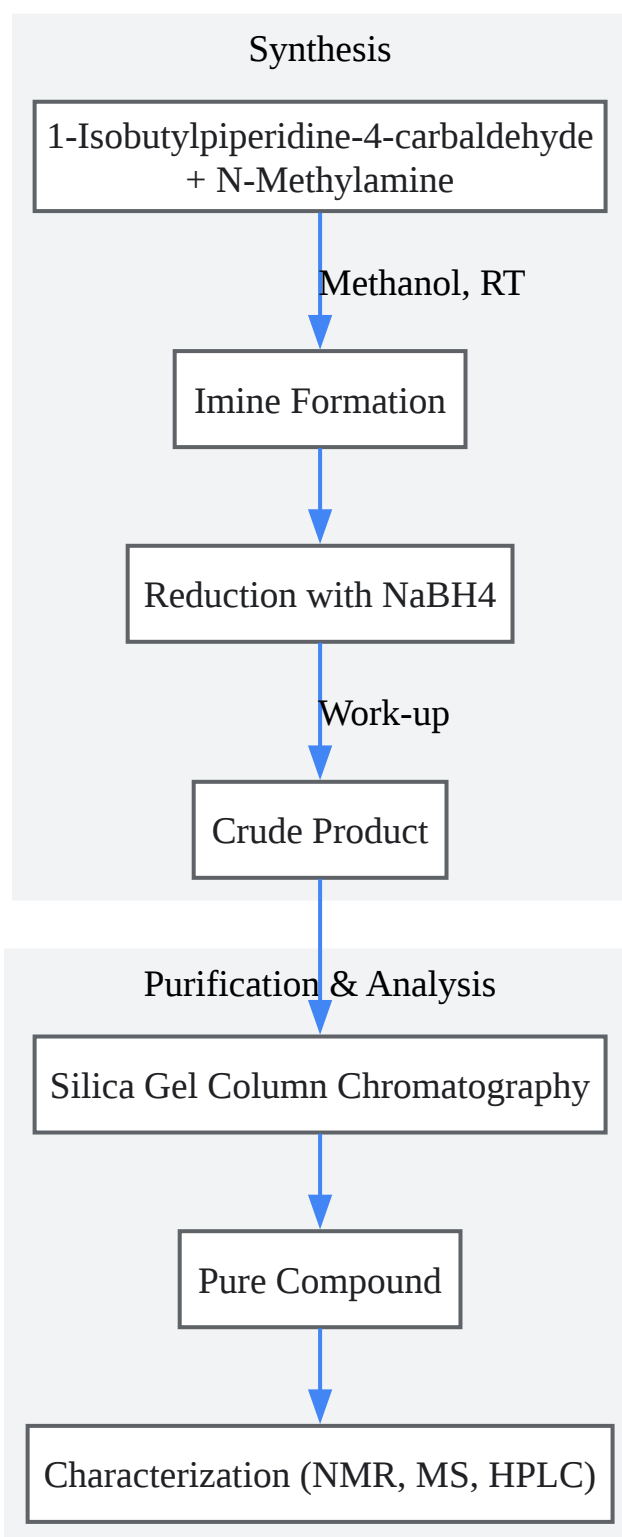
Activation of the Gq/G11 pathway by a GPCR agonist leads to the following cascade:^[15]

- The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit.
- The Gαq-GTP complex dissociates from the Gβγ dimer and activates phospholipase C (PLC).
- PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
- IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

- DAG, along with Ca^{2+} , activates protein kinase C (PKC), which then phosphorylates downstream target proteins, leading to a cellular response.

Visualizations

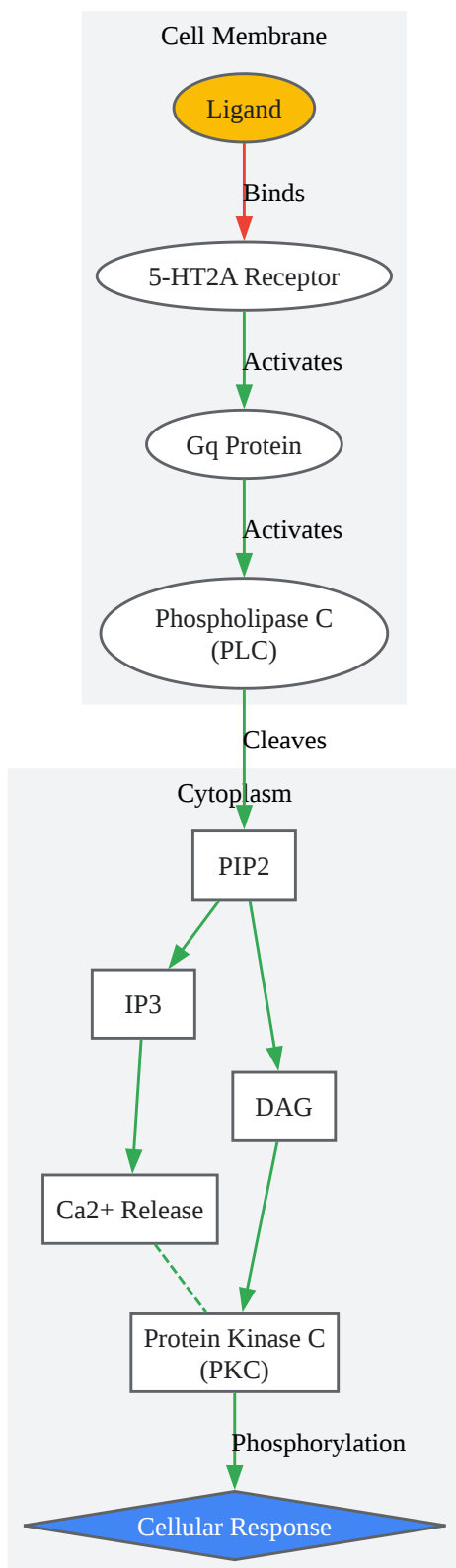
5.1 Synthetic and Purification Workflow



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Synthetic and Purification Workflow Diagram.

5.2 Hypothesized GPCR Signaling Pathway

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Hypothesized Gq-Coupled GPCR Signaling Pathway.

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